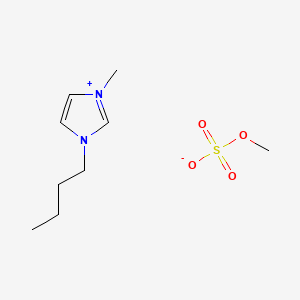

1-Butyl-3-methylimidazolium methyl sulfate

描述

Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemistry

Imidazolium-based ionic liquids are a class of molten salts with melting points below 100°C, often even at room temperature. mdpi.com They are typically composed of an organic imidazolium (B1220033) cation and a variety of anions. mdpi.com This modular nature allows for the fine-tuning of their physicochemical properties, such as viscosity, polarity, and solubility, making them highly versatile for a wide range of applications. mdpi.com Their negligible vapor pressure makes them attractive as "green" alternatives to volatile organic solvents, mitigating issues of air pollution and flammability. rsc.orgorgsyn.org

In contemporary chemistry, imidazolium-based ionic liquids are extensively utilized in:

Catalysis: They can act as both solvents and catalysts, enhancing reaction rates and selectivity. rsc.org

Electrochemistry: Their wide electrochemical windows and good ionic conductivity make them suitable as electrolytes in batteries, capacitors, and electrodeposition processes. rsc.orgnih.gov

Separation Technologies: Their unique solvent properties are exploited in liquid-liquid extractions and extractive desulfurization of fuels. rsc.orgnih.gov

Biomass Processing: They have a remarkable ability to dissolve lignocellulosic biomass, a key step in the production of biofuels and bio-based chemicals. nih.govmdpi.com

Rationale for Focusing on 1-Butyl-3-methylimidazolium Methyl Sulfate (B86663) as a Key Research Target

Among the vast library of imidazolium-based ionic liquids, 1-butyl-3-methylimidazolium methyl sulfate has emerged as a focal point for several key reasons:

Favorable Physicochemical Properties: [BMIM][MeSO4] possesses a relatively low viscosity compared to other ionic liquids, which is advantageous for mass transfer in reaction and separation processes. acs.orgresearchgate.net

Halogen-Free Anion: The methyl sulfate anion is free of halogens, which can be a significant advantage. Halogenated anions can lead to the formation of corrosive and toxic byproducts like HCl or HF, especially in the presence of moisture or at high temperatures. rsc.org

Synthetic Accessibility: The synthesis of [BMIM][MeSO4] is relatively straightforward and can be achieved on a semi-industrial scale. mdpi.com

Proven Efficacy in Key Applications: Extensive research has demonstrated its effectiveness in critical areas like biomass dissolution and as a catalyst in various organic reactions. nih.govmdpi.com

Historical Context and Evolution of Academic Inquiry into this compound

The study of ionic liquids dates back to the early 20th century, but the field experienced a surge of interest in the 1990s with the development of air and water-stable imidazolium-based salts. The synthesis of 1-butyl-3-methylimidazolium based ionic liquids marked a significant step forward, offering a platform for a wide range of tunable solvents. orgsyn.org

Initial academic inquiry into [BMIM][MeSO4] focused on its fundamental physicochemical characterization, including measurements of its density, viscosity, refractive index, and thermal stability as a function of temperature. acs.orgacs.org This foundational work was crucial for understanding its behavior and potential applications.

Subsequent research quickly expanded to explore its utility in various chemical processes. A significant area of investigation has been its application in biomass processing, where its ability to dissolve cellulose (B213188) and lignin (B12514952) was recognized as a promising avenue for biorefining. nih.govmdpi.comnih.gov Researchers have delved into the mechanisms of this dissolution, revealing that the ionic liquid can act not just as a solvent but also as a reagent, interacting with the biomass components. nih.govresearchgate.net

In parallel, its catalytic activity has been explored for a variety of organic transformations. Studies have demonstrated its use as an acidic catalyst for reactions such as the synthesis of 1,8-dioxo-octahydroxanthenes and in-situ transesterification of microalgae for biodiesel production. osti.govresearchgate.net The reusability of [BMIM][MeSO4] in these catalytic cycles has been a key focus, highlighting its potential for more sustainable chemical processes. researchgate.net

More recent research continues to uncover new applications and refine existing ones, including its use in electrochemistry for modifying electrode surfaces and in separation processes for metal extraction. rsc.orgresearchgate.net The ongoing academic inquiry into [BMIM][MeSO4] underscores its enduring importance as a versatile and foundational ionic liquid in the pursuit of advanced and sustainable chemical technologies.

Physicochemical Properties of this compound

The utility of this compound in various applications is a direct consequence of its distinct physicochemical properties.

General Properties

[BMIM][MeSO4] is a room-temperature ionic liquid. A compilation of its key physical and chemical identifiers is provided in the table below.

| Property | Value |

| CAS Number | 401788-98-5 |

| Molecular Formula | C₉H₁₈N₂O₄S |

| Molecular Weight | 250.32 g/mol |

| Appearance | Liquid |

| Melting Point | -20 °C |

Data sourced from multiple references. sigmaaldrich.comiolitec.desigmaaldrich.com

Thermal Properties

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. Studies have shown that [BMIM][MeSO4] possesses good thermal stability. By thermal lability, it has been observed that [BMIM][MeSO4] is more stable than its acetate (B1210297) and chloride counterparts. mdpi.com However, prolonged heating at elevated temperatures (e.g., 150°C), which are typical for biomass processing, can lead to gradual decomposition. mdpi.com

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of [BMIM][MeSO4]. While detailed spectra are beyond the scope of this article, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the molecular structure of the ionic liquid after synthesis. nih.gov

Synthesis and Manufacturing

The preparation of this compound is a well-established process.

Common Synthetic Routes

The most common synthesis method involves a two-step process:

Quaternization: The first step is the reaction of 1-methylimidazole (B24206) with a butylating agent, typically 1-chlorobutane (B31608) or 1-bromobutane, to form the 1-butyl-3-methylimidazolium halide salt ([BMIM]Cl or [BMIM]Br). nih.gov This is a nucleophilic substitution reaction. nih.gov

Anion Metathesis: The second step is an anion exchange reaction. The resulting 1-butyl-3-methylimidazolium halide is reacted with a methyl sulfate salt, such as sodium methyl sulfate, or more directly, by reacting 1-butylimidazole (B119223) with dimethyl sulfate. acs.org The latter is a highly exothermic reaction and requires careful temperature control. acs.org

Purification Techniques

After synthesis, the ionic liquid is typically purified to remove unreacted starting materials and byproducts. Common purification methods include:

Washing: The product is often washed with solvents like ethyl acetate to remove organic impurities. nih.gov

Drying under Vacuum: Residual volatile solvents and water are removed by heating under reduced pressure. nih.gov The purity of the final product is often verified using techniques like HPLC and NMR spectroscopy. nih.govsigmaaldrich.com

Applications in Chemical Research

The unique properties of this compound have led to its application in a diverse range of research areas.

Catalysis

[BMIM][MeSO4] and its close derivative, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), have demonstrated significant potential as catalysts.

Acid Catalysis: The hydrogen sulfate variant, [BMIM][HSO₄], acts as an efficient and reusable acidic catalyst for various organic syntheses, such as the preparation of 1,8-dioxo-octahydroxanthenes. researchgate.netchemicalbook.com It has also been successfully used to catalyze the in-situ transesterification of Nannochloropsis to produce fatty acid methyl esters (biodiesel). osti.govresearchgate.net In this process, the ionic liquid serves as both a solvent and a catalyst. osti.govresearchgate.net

Biomass Processing

One of the most promising applications of [BMIM][MeSO4] is in the dissolution and fractionation of lignocellulosic biomass. mdpi.com

Lignocellulose Dissolution: [BMIM][MeSO4] is capable of completely dissolving biomass at elevated temperatures. nih.gov This allows for the separation of its main components: cellulose, hemicellulose, and lignin. nih.gov This is a crucial step in biorefining processes that aim to convert renewable plant biomass into valuable chemicals and fuels. mdpi.com Research has shown that during this process, the ionic liquid can act as more than just a solvent, actively participating in reactions with lignin components. nih.govnih.govresearchgate.net

Electrochemistry

The electrochemical properties of [BMIM][MeSO4] and its derivatives make them suitable for various electrochemical applications.

Electrolyte Additives: In the electrodeposition of zinc from acidic sulfate solutions, the addition of [BMIM][HSO₄] has been shown to improve current efficiency, reduce power consumption, and enhance the surface morphology of the deposited metal. researchgate.net

Electrode Modification: [BMIM][HSO₄] has been used to chemically etch and modify the surface of nickel foam electrodes for the oxygen evolution reaction (OER). rsc.orgrsc.org This modification can lead to improved catalytic performance. rsc.orgrsc.org

Separation Processes

The solvent properties of [BMIM][MeSO4] are advantageous for separation technologies.

Extractive Desulfurization: Imidazolium-based ionic liquids, including [BMIM]Cl, have been investigated for the extractive desulfurization of liquid fuels, offering a potential alternative to the energy-intensive hydrodesulfurization process. nih.gov

Liquid-Liquid Extraction: The low viscosity of [BMIM][MeSO4] suggests its utility as a solvent in extraction processes for separating azeotropic mixtures. acs.orgresearchgate.net It has also been used to extract organic compounds from mixtures with n-hexane. researchgate.net

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNKNZDROKJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477461 | |

| Record name | BMIMMeSO4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401788-98-5 | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401788-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401788985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium methylsulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BMIMMeSO4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Rigorous Purity Assessment of 1 Butyl 3 Methylimidazolium Methyl Sulfate

Established Synthetic Routes for 1-Butyl-3-methylimidazolium Methyl Sulfate (B86663)

The synthesis of 1-butyl-3-methylimidazolium methyl sulfate is primarily achieved through the quaternization of 1-methylimidazole (B24206) with a suitable alkylating agent. Both solvent-mediated and solvent-free approaches have been successfully developed, each with distinct advantages and considerations.

Solvent-Mediated Synthesis Techniques

A common and well-documented method for synthesizing [BMIM][MeSO4] involves the reaction of 1-butylimidazole (B119223) with dimethyl sulfate in the presence of a solvent. acs.org This approach allows for better temperature control of the often highly exothermic reaction. acs.org

A typical procedure involves dissolving equal molar amounts of 1-butylimidazole in a solvent like toluene. acs.org The solution is cooled in an ice bath under a nitrogen atmosphere, and dimethyl sulfate is added dropwise at a rate that maintains the reaction temperature below 313.15 K. acs.org The reaction mixture is then stirred at room temperature for a duration that can range from one to four hours, depending on the scale of the reaction. acs.org The progress of the reaction can be monitored using thin-layer chromatography. acs.org

Reaction Parameters for Solvent-Mediated Synthesis

| Parameter | Value/Condition |

| Reactants | 1-butylimidazole, Dimethyl sulfate |

| Solvent | Toluene |

| Temperature | < 313.15 K during addition, then room temperature |

| Reaction Time | 1-4 hours |

Solvent-Free Synthesis Approaches

Solvent-free synthesis offers a more environmentally friendly and efficient alternative by eliminating the need for a solvent, which in turn simplifies product isolation and reduces waste. tandfonline.comtandfonline.com These methods often utilize microreactors to manage the exothermic nature of the reaction and improve heat transfer, thereby preventing thermal degradation of the product.

In a continuous solvent-free process, equimolar amounts of the reactants are fed into a microreactor at elevated temperatures. This technique has been shown to achieve high yields in significantly shorter residence times compared to traditional batch synthesis. For instance, the synthesis of a similar ionic liquid, 1-butyl-3-methylimidazolium bromide, demonstrated high space-time yields at temperatures around 120°C with a residence time of just one minute. While specific data for the solvent-free synthesis of [BMIM][MeSO4] is less detailed in the provided results, the principles from similar ionic liquid syntheses are applicable. tandfonline.comtandfonline.com The reaction of 2-aminobenzophenones with ketones in the presence of 1-butyl-3-methylimidazolium hydrogen sulfate has been successfully carried out under solvent-free conditions at 70°C, showcasing the feasibility of such approaches for related chemistries. tandfonline.comtandfonline.com

Advanced Purification Strategies for High-Purity this compound

Achieving high purity is crucial for the reliable application of ionic liquids. The purification of [BMIM][MeSO4] typically involves several steps to remove unreacted starting materials, solvents, and byproducts.

Following a solvent-mediated synthesis, the resulting mixture often forms two phases. The upper organic phase, containing the solvent and unreacted reagents, is decanted. acs.org The lower phase, which is the crude ionic liquid, is then washed multiple times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate (B1210297). acs.org This washing step is effective in removing residual organic impurities.

After washing, any remaining volatile solvents are removed by heating under reduced pressure. acs.org A crucial final step is drying the ionic liquid under high vacuum (e.g., 2 × 10⁻¹ Pa) at an elevated temperature (e.g., 343.15 to 353.15 K) for an extended period, typically 48 hours, to eliminate water and other volatile impurities. acs.org The purity of the final product is often greater than 98%. iolitec.de The use of activated charcoal and passage through an alumina (B75360) column can also be employed to decolorize and further purify the ionic liquid. rsc.org

Purification Steps for [BMIM][MeSO4]

| Step | Description |

| Phase Separation | Decanting the upper organic phase. acs.org |

| Washing | Multiple washes with ethyl acetate. acs.org |

| Solvent Removal | Heating under reduced pressure. acs.org |

| Drying | High vacuum at elevated temperature. acs.org |

| Decolorization (Optional) | Treatment with activated charcoal and alumina column. rsc.org |

Analytical Characterization for Purity Verification and Impurity Profiling

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of [BMIM][MeSO4], ensuring its structural integrity and quantifying its purity.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of [BMIM][MeSO4]. Both ¹H and ¹³C NMR are routinely used.

The ¹H NMR spectrum of [BMIM][MeSO4] in CDCl₃ shows characteristic signals for the protons of the butyl and methyl groups attached to the imidazolium (B1220033) ring, as well as the protons of the methyl sulfate anion. acs.org For instance, a singlet corresponding to the acidic proton at the C2 position of the imidazolium ring appears at a high chemical shift (e.g., 9.18 ppm). acs.org The chemical shifts of the protons on the imidazolium ring are sensitive to the counterion, providing a means to assess anion exchange or the presence of anionic impurities. researchgate.net

Infrared (IR) spectroscopy provides complementary structural information by identifying characteristic vibrational frequencies of the functional groups present in the molecule. orgsyn.org

Representative ¹H NMR Chemical Shifts for [BMIM][MeSO₄] in CDCl₃

| Proton | Chemical Shift (δ, ppm) |

| Imidazolium C2-H | 9.18 (s) |

| Imidazolium C4-H & C5-H | 7.46 (s), 7.63 (s) |

| N-CH₂ (butyl) | 4.19 (t) |

| N-CH₃ | 3.98 (s) |

| Butyl Chain Protons | 0.80-1.75 (m) |

Note: The specific chemical shifts can vary slightly depending on the solvent and instrument. acs.orgorgsyn.org

Chromatographic Methods for Quantitative Purity Determination

Chromatographic techniques are indispensable for determining the quantitative purity of [BMIM][MeSO4] and identifying any impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, often with detectors such as ultraviolet (UV) or evaporative light scattering (ELSD). sigmaaldrich.comnih.gov Commercial sources often specify a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com

Ion Chromatography (IC) is particularly useful for quantifying the anionic composition and detecting any halide or other anionic impurities that may be present from the synthesis, especially if it involves a halide precursor. nih.gov Gas chromatography (GC) with headspace analysis can be employed to detect volatile impurities and residual solvents. nih.gov The combination of these chromatographic methods provides a comprehensive profile of the purity of the ionic liquid.

Fundamental Investigations into the Molecular and Macroscopic Behavior of 1 Butyl 3 Methylimidazolium Methyl Sulfate

Studies on Cation-Anion Interactions and Supramolecular Organization in 1-Butyl-3-methylimidazolium Methyl Sulfate (B86663) Systems

The distinct physicochemical properties of 1-butyl-3-methylimidazolium methyl sulfate, [bmim][MeSO₄], arise from the complex interplay of forces between its constituent ions. These interactions govern the formation of transient, ordered structures within the liquid, influencing its behavior on both microscopic and macroscopic scales.

Analysis of Hydrogen Bonding Networks and Their Influence on Solution Behavior

Hydrogen bonding is a critical factor in the supramolecular organization of imidazolium-based ionic liquids. In systems containing [bmim][MeSO₄], the primary hydrogen bond interactions occur between the hydrogen atoms on the imidazolium (B1220033) ring of the cation and the oxygen atoms of the methyl sulfate anion. The C2-H on the imidazolium ring is the most acidic proton and forms the strongest hydrogen bonds.

When water is introduced into the system, it preferentially interacts with the anion. researchgate.net Studies on analogous systems, such as 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate, show that at low concentrations, water interacts selectively with the sulfonate group of the anion. researchgate.net As the water concentration increases, it can also form hydrogen bonds directly with the imidazolium ring. researchgate.net This interaction with water can occupy the interstitial space between the cation and anion, leading to a weakening of the direct cation-anion interaction. researchgate.net The strength of these hydrogen bond networks directly impacts the ionic liquid's properties in solution, including its ability to dissolve other substances. For instance, in task-specific ionic liquids like 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate, protons on the functional groups are deeply involved in building the hydrogen-bonded network. researchgate.net

Exploration of Interionic Forces and Their Correlation with Macroscopic Phenomena

The interionic forces in [bmim][MeSO₄], which include a combination of electrostatic and van der Waals forces, are fundamental to its macroscopic properties such as viscosity, density, and thermal stability. acs.org The strength of the interaction between the 1-butyl-3-methylimidazolium cation and the methyl sulfate anion dictates the liquid's internal structure. In similar ionic liquids with long alkyl chains on the anion, such as 1-butyl-3-methylimidazolium octylsulfate, these forces can lead to the aggregation of non-polar chains, creating microheterogeneous polar and non-polar domains within the liquid.

The correlation between these forces and bulk properties is evident in its thermal behavior. The thermal lability of 1-butyl-3-methylimidazolium based ionic liquids is directly related to the basicity of the anion; anions with lower basicity, like methyl sulfate, result in higher thermal stability. nih.govresearchgate.net This indicates a stronger cation-anion interaction that requires more energy to disrupt. Direct force measurements in aqueous solutions of [BMIM]-based ionic liquids show that at low concentrations, they behave like simple electrolytes, leading to repulsive double-layer forces between surfaces. rsc.org However, at higher concentrations, additional attractive forces emerge, which are believed to originate from the interaction of adsorbed layers of the ionic liquid ions. rsc.org

Table 1: Physical Properties of this compound at Various Temperatures This table presents experimental data on key physical properties, which are macroscopic manifestations of the underlying interionic forces.

Data sourced from reference acs.org.

Thermochemical and Thermophysical Studies of this compound

The response of [bmim][MeSO₄] to thermal stress is a critical aspect of its characterization, defining its operational limits and revealing fundamental details about its chemical stability.

Thermal Stability and Degradation Pathway Elucidation for this compound

Thermogravimetric analysis (TGA) shows that the active thermal decomposition of [bmim][MeSO₄] occurs at temperatures above 200°C. researchgate.netmdpi.com However, slow degradation processes can be observed at significantly lower temperatures, such as 120–150°C, especially during prolonged heating. nih.govmdpi.com Among common 1-butyl-3-methylimidazolium-based ionic liquids, [bmim][MeSO₄] is the most thermally stable, followed by [bmim]Cl and [bmim]OAc. mdpi.comnih.gov This higher stability is consistent with the lower basicity of the methyl sulfate anion. mdpi.comnih.gov

Identification and Characterization of Thermal Degradation Products

Heating [bmim][MeSO₄] at elevated temperatures, such as 150°C, leads to the formation of a variety of volatile and non-volatile degradation products. nih.govmdpi.com These products have been identified and characterized using techniques including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS), and 2D-NMR. mdpi.com

The main thermal degradation products identified are listed in the table below. mdpi.com

Table 2: Thermal Degradation Products of [bmim][MeSO₄] This table details the compounds formed during the thermal treatment of this compound.

Data sourced from reference mdpi.com.

Mechanistic Investigations of Decomposition Processes

The thermal degradation of [bmim][MeSO₄] is understood to proceed via two primary pathways. mdpi.com

S_N2 Nucleophilic Substitution: This mechanism involves the methyl sulfate anion acting as a nucleophile and attacking the electrophilic carbon atoms of the methyl and butyl groups on the imidazolium cation. mdpi.com This type of reaction is a common degradation pathway for imidazolium ionic liquids with nucleophilic anions. nih.gov This process leads to the formation of neutral species like 1-methylimidazole (B24206), along with methylated or butylated products of the anion.

N-Heterocyclic Carbene (NHC) Formation: The second pathway involves the deprotonation of the imidazolium cation at the C2 position to form a highly reactive N-heterocyclic carbene (NHC) intermediate. mdpi.comnih.gov This NHC, being a reactive nucleophile, can then attack an intact [bmim]⁺ cation via another S_N2 reaction. mdpi.com This self-alkylation leads to the formation of less volatile, dimeric imidazolium products such as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium and 1,2-Dibutyl-3-methyl-1H-imidazole-3-ium. mdpi.com

These degradation pathways result in a complex mixture of products that can alter the physical and chemical properties of the ionic liquid over time, particularly when used at elevated temperatures. mdpi.com

Table of Mentioned Chemical Compounds

Impact of Anion Structure on Thermal Lability of Imidazolium Ionic Liquids

Thermogravimetric analysis (TGA) is commonly used to assess thermal stability, but the decomposition temperature can be influenced by the heating rate. researchgate.net Isothermal TGA experiments are often considered more appropriate for evaluating the long-term stability of ILs. researchgate.net While dynamic TGA shows the active thermal decomposition of [Bmim][MeSO₄] occurs above 200 °C, slow degradation processes can occur at significantly lower temperatures (120–150 °C), leading to the accumulation of degradation products over time. mdpi.comresearchgate.net

The degradation of [Bmim][MeSO₄] under thermal stress leads to the formation of various volatile and non-volatile products. Analysis of samples heated at 150 °C identified compounds such as monomeric and dimeric alkyl-substituted imidazoles, methanol (B129727), and butanol. mdpi.com The formation of these products alters the physicochemical properties of the IL and can lower its decomposition temperature over time. mdpi.comresearchgate.net In other applications, such as the pretreatment of lignite (B1179625), [Bmim][MeSO₄] has been shown to accelerate the thermal degradation of the biomass by disrupting its hydrogen-bonding structure. tandfonline.com

The nature of the anion also affects other thermophysical properties that are linked to intermolecular forces. A study on the ionicity of various [Bmim]⁺-based ILs, quantified using the fractional Walden approach, found that the ionicity follows the order: [Bmim][Sal] < [Bmim][Ac] < [Bmim][MeSO₄] < [Bmim][SCN] < [Bmim][BF₄]. researchgate.net This trend reflects a complex interplay of anion size, shape, and its ability to engage in electrostatic and non-electrostatic interactions with the cation, which in turn governs the liquid's transport properties and thermal behavior. researchgate.net

Theoretical Modeling and Simulation of Molecular Dynamics in this compound

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the fundamental properties of ionic liquids at the molecular level. These methods provide insights into optimized geometries, electronic structures, and interaction energies of ion pairs without reliance on empirical parameters. For imidazolium-based ILs, such as those closely related to [Bmim][MeSO₄], ab initio studies have been employed to characterize the gas-phase ion pairs. nih.gov For instance, in 1-butyl-3-methylimidazolium chloride, calculations at the B3LYP, MP2, and CCSD(T) levels have identified multiple stable conformers, revealing that the anion preferentially interacts with the imidazolium ring hydrogen atoms, particularly at the C2 position. nih.gov These studies emphasize the critical role of including electron correlation (dispersion) effects for accurate energy predictions. nih.gov

While specific DFT studies focusing exclusively on the [Bmim][MeSO₄] ion pair are not as prevalent in the reviewed literature, the principles are directly applicable. These computational techniques are essential for developing accurate force fields, which are the cornerstone of the large-scale molecular dynamics simulations discussed in the following section. acs.org

Molecular dynamics (MD) simulations are a primary computational tool for exploring the structure and dynamics of ionic liquids like [Bmim][MeSO₄]. nih.gov These simulations model the collective behavior of ions over time, providing a detailed picture of intermolecular interactions.

An MD simulation of a thin film of [Bmim][MeSO₄] between a hydroxylated silica (B1680970) surface and a vacuum revealed significant structural ordering at both interfaces. nih.gov At the silica interface, the imidazolium rings of the [Bmim]⁺ cations lie closer to the surface than the anions and are oriented coplanar to it. nih.gov Conversely, at the vacuum interface, the butyl chains of the cations extend out towards the vacuum, while the charged imidazolium rings are concentrated more in the film's interior. nih.gov This results in an excess of cations at the silica interface and an excess of anions at the vacuum interface. nih.gov

These simulations also illuminate the dynamics of intermolecular processes. Short-time dynamics, such as the formation of hydrogen bonds, are not significantly perturbed by the interfaces. nih.gov However, longer-timescale properties like the formation and rupture of ion pairs and the translational movement of ions are greatly slowed at the solid interface but accelerated at the vacuum interface. nih.gov The simulations indicate that ion pairs in the [Bmim][MeSO₄] film are not stable, long-lived species, but rather the liquid consists of a dynamic equilibrium between short-lived ion pairs and freely diffusing ions. nih.gov

For other imidazolium ILs, more advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) have been used to decompose the total intermolecular interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. aip.orgnih.gov These studies consistently show that the electrostatic component is dominant, often accounting for about 80% of the total interaction energy, though induction and dispersion forces are also significant, particularly for interactions involving hydrogen bonds. aip.orgnih.gov

Phase Equilibria and Solute-Solvent Interactions in this compound Systems

The activity coefficient at infinite dilution (γ∞) is a key thermodynamic parameter that describes the behavior of a solute when it is present in a very small amount in a solvent. It quantifies the deviation from ideal solution behavior and is crucial for designing and evaluating separation processes such as liquid-liquid extraction and extractive distillation. These coefficients are typically measured using gas-liquid chromatography (GLC), where the ionic liquid serves as the stationary phase. acs.orgacs.org

The γ∞ data for solutes in [Bmim][MeSO₄] have been used in combination with data for other ILs to develop and validate thermodynamic models. Such data allows for the calculation of other important properties, for example, the enthalpy of vaporization (Δ_l^g H_m^o), which is a measure of an ionic liquid's volatility. nih.gov A study combining γ∞ datasets for n-alkanes and alcohols estimated the enthalpy of vaporization at 298.15 K for [Bmim][MeSO₄] to be 158.4 kJ·mol⁻¹. nih.gov

Liquid-liquid equilibria (LLE) data are fundamental for understanding the mutual solubility of an ionic liquid with other solvents and are essential for designing extraction processes. The LLE of binary mixtures containing [Bmim][MeSO₄] and various hydrocarbons have been measured experimentally at atmospheric pressure using a dynamic method. rsc.org These studies determined the solubility of the ionic liquid in aliphatic, cyclic, and aromatic hydrocarbons from 270 K up to the boiling point of the solvent. rsc.org

The results show that the solubility of [Bmim][MeSO₄] in alkanes, cycloalkanes, and aromatic hydrocarbons generally decreases as the molecular weight of the hydrocarbon solvent increases. rsc.org The systems exhibit an upper critical solution temperature (UCST), above which the two components are fully miscible. Increasing the length of the alkyl chain on the imidazolium cation (e.g., comparing to 1,3-dimethylimidazolium (B1194174) methylsulfate) was found to decrease the UCST in most solvents, indicating improved miscibility. rsc.org

Theoretical models are often used alongside experiments to predict phase behavior. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method has been used to predict the liquidus curves (solubility limits) for these systems. rsc.org For [Bmim][MeSO₄], the predictions from COSMO-RS showed good correspondence with the experimental LLE data. rsc.org

The table below presents the upper critical solution temperature (UCST) data for several binary systems of [Bmim][MeSO₄] with different hydrocarbons.

| Hydrocarbon | UCST (K) |

| n-Heptane | 321.2 |

| n-Octane | 332.9 |

| n-Decane | 354.7 |

| Cyclohexane | 310.2 |

| Benzene (B151609) | 290.7 |

| Toluene | 301.8 |

| Ethylbenzene | 312.4 |

| o-Xylene | 305.8 |

| m-Xylene | 306.9 |

| p-Xylene | 307.9 |

Table based on data from Domanska et al., Green Chemistry, 2003. rsc.org

Advanced Applications of 1 Butyl 3 Methylimidazolium Methyl Sulfate in Chemical Processes

Catalytic Performance of 1-Butyl-3-methylimidazolium Methyl Sulfate (B86663)

[BMIM][MeSO₄] demonstrates notable efficacy as a catalyst in several organic transformations. Its performance is often superior to other ionic liquids, showcasing the cooperative role of its constituent cation and anion in facilitating chemical reactions.

Research has established [BMIM][MeSO₄] as a highly efficient, recyclable organocatalyst for multicomponent reactions. A prominent example is its use in the Biginelli reaction to synthesize dihydropyrimidinones and their thio-analogs. organic-chemistry.org In a one-pot, three-component reaction involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, [BMIM][MeSO₄] provides excellent product yields ranging from 80% to 91% in remarkably short reaction times of 25 to 45 minutes. organic-chemistry.org Its catalytic efficiency in this context surpasses that of many other ionic liquids. organic-chemistry.org

Another significant application is the synthesis of bis(indolyl)methanes from the reaction of indole (B1671886) with various aldehydes. rsc.orgresearchgate.net Under solvent-free conditions, [BMIM][MeSO₄] catalyzes this reaction to produce the desired products in high yields (85-95%) within 5 to 40 minutes. researchgate.net The process is compatible with a wide range of functional groups on the aldehyde, including halogens, alkoxy, and nitrile groups. rsc.orgresearchgate.net The ionic liquid can be recovered and reused for multiple consecutive reaction cycles with minimal loss of catalytic activity, highlighting its economic and environmental benefits. organic-chemistry.orgrsc.org It has also been employed in enzyme-catalyzed reactions, such as the synthesis of N-acetyllactosamine, where its presence can suppress side reactions and double the product yield. acs.org

Interactive Table 1: Catalytic Applications of [BMIM][MeSO₄] in Organic Synthesis Explore the table below to see detailed findings from various research studies.

| Reaction Type | Substrates | Yield | Reaction Time | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Keto Ester/Diketone, Urea/Thiourea | 80-91% | 25-45 min | Superior catalytic efficiency compared to other ILs; recyclable for up to five runs. | organic-chemistry.org |

| Bis(indolyl)methane Synthesis | Indole, Aldehydes | 85-95% | 5-40 min | Environmentally friendly, solvent-free conditions; catalyst recyclable for three runs. | rsc.org, researchgate.net |

| Enzymatic Synthesis (N-Acetyllactosamine) | Lactose, N-Acetylglucosamine | ~60% (doubled yield) | Not Specified | Suppresses secondary hydrolysis of the product; enhances enzyme stability. | acs.org |

The catalytic power of [BMIM][MeSO₄] stems from its ability to act as an ambiphilic or dual-activation catalyst, a mechanism particularly evident in homogeneous systems. rsc.orgresearchgate.net This dual role involves both the imidazolium (B1220033) cation and the methyl sulfate anion actively participating in the reaction. rsc.org

A proposed mechanism for the synthesis of bis(indolyl)methanes suggests an intricate interplay of non-covalent interactions. rsc.orgresearchgate.net The acidic C-2 hydrogen atom on the imidazolium ring of the [BMIM]⁺ cation acts as a hydrogen bond donor, activating the carbonyl group of the aldehyde. rsc.org Simultaneously, the methyl sulfate anion, [MeSO₄]⁻, acts as a hydrogen bond acceptor, interacting with the N-H bond of the indole molecule. rsc.orgresearchgate.net This cooperative activation brings the reactants into close proximity and facilitates the reaction sequence, which involves the formation of an indolyl methanol (B129727) intermediate. rsc.org The catalytic efficiency is highly dependent on this structure; substitution of the C-2 hydrogen in the imidazolium ring leads to a decrease in catalytic performance. rsc.org

This mechanism of dual electrophile-nucleophile activation, facilitated by hydrogen bonding, coulombic forces, and van der Waals interactions, allows the ionic liquid to form a supramolecular assembly that lowers the activation energy of the reaction. researchgate.net This model has been supported by mass spectrometry studies that have successfully identified or "fished" the proposed transient intermediates from the reaction mixture, providing strong evidence for the mechanistic pathway. rsc.orgresearchgate.net

Green Chemistry Applications of 1-Butyl-3-methylimidazolium Methyl Sulfate as a Reaction Medium

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in the design of chemical products and processes. Ionic liquids like [BMIM][MeSO₄] are central to this paradigm, primarily through their use as alternative solvents.

[BMIM][MeSO₄] is considered an environmentally benign solvent primarily due to its negligible vapor pressure. google.com This property directly addresses a major drawback of conventional volatile organic compounds (VOCs), which contribute to air pollution and pose health and safety risks due to their flammability and toxicity. researchgate.net By replacing VOCs, [BMIM][MeSO₄] helps to create safer and cleaner chemical processes.

Furthermore, its design as a halogen-free ionic liquid represents a significant advancement in green chemistry. researchgate.net Many common ionic liquids contain halogenated anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻). mdpi.commdpi.com While effective, these anions can decompose or hydrolyze to form highly corrosive and toxic species like hydrofluoric acid (HF), creating serious environmental and handling challenges, particularly during waste treatment or thermal disposal. The methyl sulfate anion does not pose this risk, making [BMIM][MeSO₄] an inherently "greener" alternative. researchgate.net

Interactive Table 2: Property Comparison of [BMIM][MeSO₄] vs. Common VOC Solvents This table highlights the green chemistry advantages of [BMIM][MeSO₄].

| Property | This compound | Toluene | Dichloromethane |

|---|---|---|---|

| Vapor Pressure | Negligible | High | Very High |

| Flammability | Non-flammable | Highly Flammable | Non-flammable |

| Toxicity Profile | Moderate | Toxic, Carcinogen Suspect | Toxic, Carcinogen Suspect |

| Recyclability | High potential for reuse | Possible, but energy-intensive | Possible, but energy-intensive |

| Hazardous Decomposition | Avoids HF/HCl formation | None | Can form HCl/phosgene |

The use of [BMIM][MeSO₄] offers several strategies for waste reduction. Its primary role is as a direct substitute for hazardous solvents, eliminating the waste stream associated with VOCs from the outset. Its high thermal stability and potential for reuse further amplify this benefit. As demonstrated in various catalytic applications, [BMIM][MeSO₄] can be recovered from the reaction mixture and reused for multiple cycles without a significant drop in performance, drastically reducing the total volume of solvent waste generated per kilogram of product. organic-chemistry.orgrsc.org

Additionally, employing [BMIM][MeSO₄] can simplify product separation. Often, organic products have low solubility in the ionic liquid, allowing for simple decantation or extraction, which can reduce the need for large volumes of additional solvents typically used in purification steps like column chromatography. This approach aligns with waste minimization principles that prioritize source reduction and recycling. conicet.gov.ar

Integration of this compound in Biomass Conversion and Biorefining Technologies

The development of biorefineries to convert lignocellulosic biomass into fuels and value-added chemicals is a cornerstone of the future bioeconomy. [BMIM][MeSO₄] has proven to be a highly effective medium for the critical pretreatment step in this process. researchgate.netrsc.org It is particularly noted for its ability to dissolve lignin (B12514952), a complex polymer that shields cellulose (B213188) and hemicellulose from enzymatic attack. rsc.org

Studies have shown that treating various types of biomass, such as Miscanthus, acacia wood, and sugarcane bagasse, with [BMIM][MeSO₄] (often in mixtures with water) can achieve significant delignification. researchgate.netrsc.orgnih.gov For instance, pretreatment of acacia wood with an aqueous solution of the ionic liquid resulted in up to 92.4% lignin removal. rsc.orgrsc.org This process yields a solid pulp fraction highly enriched in cellulose, which is then much more susceptible to enzymatic hydrolysis to produce glucose. researchgate.netrsc.org Combined pretreatment and enzymatic hydrolysis can release up to 90% of the glucose contained in the original biomass. researchgate.netrsc.orgresearchgate.net The dissolved lignin can then be recovered from the ionic liquid by precipitation, allowing for its valorization into other products. rsc.org

Interactive Table 3: Research Findings on Biomass Pretreatment with [BMIM][MeSO₄] This table summarizes the effectiveness of [BMIM][MeSO₄] in treating different lignocellulosic feedstocks.

| Biomass Type | Treatment Conditions | Delignification Efficiency | Cellulose Loss | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| Acacia dealbata | 120°C, 24 h (with H₂O) | Up to 92.4% | Up to 30% | Produces material with very high cellulose content (≥89%). | rsc.org, rsc.org |

| Miscanthus giganteus | 120°C, 2 h (20% H₂O) | 27% | Not specified | Effective fractionation of lignin and cellulose; enhances cellulose digestibility. | researchgate.net, dut.ac.za |

| Sugarcane Bagasse | 125°C, 120 min (after acid pre-extraction) | 80.2% | Not specified | Combined process improves lignin purity and fractionation efficiency. | nih.gov |

| Pine and Willow | Not specified | Effective | Not specified | Yields a cellulose-rich solid fraction and a lignin/hemicellulose liquor. | researchgate.net, rsc.org, researchgate.net |

Dissolution and Fractionation of Lignocellulosic Biomass Using this compound

The ability of 1-butyl-3-methylimidazolium ([Bmim])-based ionic liquids to dissolve and fractionate lignocellulosic biomass is a cornerstone of their application in biorefining. nih.govnih.gov These ionic liquids, including the methyl sulfate variant, can entirely solubilize raw biomass like wood and agricultural residues at elevated temperatures, typically around 150°C. mdpi.com This process allows for the subsequent separation of the primary components: cellulose, hemicellulose, and lignin. mdpi.com For instance, when treating biomass such as Miscanthus giganteus or pine with mixtures of [Bmim][MeSO₄] and water, a solid fraction rich in cellulose can be recovered and subjected to enzymatic hydrolysis. rsc.org This combined pretreatment and hydrolysis can release up to 90% of the glucose from the original biomass. rsc.org The remaining ionic liquid liquor contains the majority of the dissolved lignin and hemicellulose, which can be further processed. rsc.org

The solubilization of lignocellulosic biomass in imidazolium-based ionic liquids is a complex process that goes beyond simple dissolution. The primary mechanism involves the disruption of the extensive hydrogen-bonding network within the crystalline structure of cellulose. researchgate.net The anions of the ionic liquid play a crucial role in forming new hydrogen bonds with the hydroxyl groups of the cellulose chains, breaking down the rigid structure and allowing it to dissolve.

However, recent research indicates that 1-butyl-3-methylimidazolium-based ionic liquids are not merely inert solvents but act as active reagents, particularly towards lignin. nih.gov At the elevated temperatures required for biomass dissolution, the [Bmim] cation can be deprotonated to form an N-heterocyclic carbene (NHC). mdpi.com This highly reactive NHC can then engage in nucleophilic addition reactions with electron-deficient functional groups present in the lignin structure. mdpi.com This chemical interaction leads to the formation of covalently bonded [Bmim] residues on the lignin polymer, a phenomenon confirmed by the presence of significant nitrogen content in lignin preparations isolated from these processes. nih.gov The reactivity of these functional groups is influenced by both temperature and the presence of dissolved oxygen. mdpi.com

The components isolated after treatment with [Bmim][MeSO₄] exhibit significant chemical and structural modifications. Lignin isolated from spruce wood using [Bmim][MeSO₄] shows notable changes compared to its native form. These changes include a higher degree of depolymerization and lower polydispersity.

Studies have revealed that the interaction leads to a decrease in free phenolic hydroxyl groups due to alkylation and a significant breakdown of β-O-4 ether linkages, which are primary bonds within the lignin structure. The presence of nitrogen and sulfur in the isolated lignin provides strong evidence of chemical reactions and covalent bonding with the 1-butyl-3-methylimidazolium cations and methyl sulfate anions, or their degradation products.

Below is a table summarizing the molecular weight characteristics of lignin isolated from spruce wood using different methods, highlighting the impact of the ionic liquid treatment.

| Isolation Method | Weight Average Molecular Weight (Mw) (g·mol⁻¹) | Polydispersity Index (PDI) |

| [Bmim][MeSO₄] | 3.4 x 10³ | 2.1 |

| [Bmim][MeSO₄] / DMSO | 1.6 x 10³ | 1.4 |

| Data sourced from studies on ionic liquid lignins. |

Beyond lignocellulosic biomass, [Bmim][MeSO₄] shows promise as an eco-friendly pretreatment solvent for the thermochemical conversion of lower-rank coals like lignite (B1179625). tandfonline.com Pretreatment of lignite with [Bmim][MeSO₄] at 150°C for 30 minutes significantly alters its properties, making it more suitable for processes like pyrolysis. tandfonline.com

The primary mechanism is the disruption of the hydrogen bonding and cross-linked structures within the lignite matrix. researchgate.nettandfonline.com This pretreatment leads to a notable increase in volatile matter and a reduction in ash content. tandfonline.com Thermogravimetric analysis demonstrates that the ionic liquid-treated lignite undergoes thermal degradation at a faster rate and with lower activation energy compared to untreated lignite. tandfonline.com This enhanced reactivity can improve the yield and quality of valuable products from pyrolysis. tandfonline.comresearchgate.net

The table below shows the change in the proximate analysis of lignite after pretreatment with [Bmim][MeSO₄].

| Property | Untreated Lignite | [Bmim][MeSO₄] Treated Lignite |

| Volatile Matter (%) | 46.39 | 57.81 |

| Ash Content (%) | 21.71 | 8.50 |

| Data sourced from a 2021 study on lignite pyrolysis. tandfonline.com |

Potential Contributions to Biofuel Production and Sustainable Material Development

The effective fractionation of biomass by [Bmim][MeSO₄] is a critical step in the production of biofuels and sustainable materials. nih.govuky.edu By separating cellulose, hemicellulose, and lignin, each component can be directed toward high-value applications. The cellulose-rich fraction, with its increased accessibility for enzymatic attack, is a prime feedstock for fermentation into bioethanol. rsc.orgmdpi.com

Furthermore, related ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄]) have demonstrated dual functionality as both a solvent and a catalyst for producing biofuels. osti.gov In one process, [Bmim][HSO₄] was used for the in-situ transesterification of wet microalgae (Nannochloropsis) to produce fatty acid methyl esters, the primary components of biodiesel. osti.gov The ionic liquid first dissolves the algae cell wall, and its acidic nature then catalyzes the conversion of lipids into biodiesel. osti.gov This approach achieved a crude biodiesel yield of over 95% under optimized conditions, showcasing an economical pathway for biofuel production from wet biomass. osti.gov

The table below details the reaction conditions for this process.

| Parameter | Value |

| Reaction Temperature | 200 °C |

| Reaction Time | 30 min |

| Mass Ratio of [Bmim][HSO₄] to Wet Algae | 0.9:1 |

| Mass Ratio of Methanol to Wet Algae | 3:1 |

| Crude Biodiesel Yield | ~95.28% |

| Data from a study on in-situ transesterification of Nannochloropsis. osti.gov |

Electrochemical Applications Utilizing this compound

The favorable physicochemical properties of [Bmim]-based ionic liquids, such as high thermal stability, low volatility, and inherent conductivity, make them excellent candidates for electrochemical applications. iolitec.demdpi.com

Development of Electrolytes for Energy Storage and Conversion Devices

Ionic liquids are being extensively investigated as safer alternatives to conventional organic solvent-based electrolytes in energy storage devices like lithium-ion batteries and supercapacitors. mdpi.comresearchgate.net The non-flammable nature of ionic liquids addresses major safety concerns associated with the volatility and flammability of traditional electrolytes. mdpi.com For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) has been successfully incorporated into gel polymer electrolytes, which exhibit good thermal and electrochemical stability for potential use in devices. mdpi.com

In the realm of energy conversion, related ionic liquids have been used to enhance catalytic processes. In one study, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) was used to chemically modify the surface of nickel foam electrodes. rsc.org This treatment created a metal-organic thin film on the electrode surface that significantly improved its performance for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. rsc.org The ionic liquid facilitated the in-situ growth of a catalytically active surface that was more efficient than the unmodified material. rsc.org While these examples use different anions, they underscore the potential of the [Bmim] cation framework, which is shared by [Bmim][MeSO₄], in developing advanced materials for energy applications. The specific properties of [Bmim][MeSO₄], such as its electrochemical window of 4.3 V, make it a viable component for such electrolyte systems. iolitec.de

Fundamental Electrochemical Characterization of this compound as an Electrolytic Medium

The utility of an ionic liquid as an electrolytic medium is fundamentally determined by its electrochemical and physical properties, such as ionic conductivity, electrochemical window, viscosity, and density. This compound possesses a distinct profile that makes it suitable for certain electrochemical applications. chemimpex.com

The key electrochemical properties of [BMIM][MeSO4] are its conductivity and its electrochemical window (ECW). The conductivity, a measure of its ability to conduct an electric current, is reported to be 2.20 mS/cm at 30°C. iolitec.de Its electrochemical window is 4.3 V, which defines the voltage range within which the electrolyte is stable and does not undergo oxidation or reduction. iolitec.de This provides a reasonably wide potential range for various electrochemical reactions.

The physical properties of the ionic liquid, particularly its viscosity and density, significantly influence ion transport and mass transfer within an electrochemical cell. The viscosity of [BMIM][MeSO4] is 163 cP at 25°C, and its density is 1.22 g/cm³ at 21°C. iolitec.de Studies have also characterized these properties across a range of temperatures, which is crucial for practical applications where operating conditions can vary. acs.org For instance, detailed measurements have been made for density, speed of sound, and viscosity from 278.15 K to 343.15 K. acs.org The relatively low viscosity compared to some other ionic liquids is advantageous, suggesting its potential use in processes where efficient mass transport is key. acs.org

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Conductivity | 2.20 mS/cm | 30 | iolitec.de |

| Electrochemical Window (ECW) | 4.3 V | - | iolitec.de |

| Viscosity | 163 cP | 25 | iolitec.de |

| Density | 1.22 g/cm³ | 21 | iolitec.de |

Separation and Extraction Processes Employing this compound

The tunable properties and selective solvency of [BMIM][MeSO4] make it a powerful agent in various separation and extraction processes, ranging from breaking azeotropes to capturing greenhouse gases and purifying natural products.

This compound has demonstrated significant potential as an entrainer in extractive distillation and as a solvent in liquid-liquid extraction (LLE), particularly for separating azeotropic mixtures which are impossible to separate by simple distillation. researchgate.netntnu.no Its low viscosity is a beneficial characteristic for its application as a solvent in extraction processes. acs.org

In laboratory-scale studies, ionic liquids with the methyl sulfate anion, including [BMIM][MeSO4], have been effectively used for the separation of ethanol-alkane systems, achieving some of the highest selectivities reported for azeotropic separation via liquid-liquid extraction. researchgate.net Further research has focused on the LLE of aromatic compounds from cycloalkanes using [BMIM][MeSO4]. researchgate.net For instance, liquid-liquid equilibrium data for ternary systems involving benzene (B151609) or ethylbenzene, various cycloalkanes, and [BMIM][MeSO4] were measured at 298.15 K. researchgate.net The results, evaluated in terms of solute distribution ratio and selectivity, confirmed the ability of [BMIM][MeSO4] to act as an effective extraction solvent. researchgate.net

| System | Process | Key Finding | Reference |

|---|---|---|---|

| Ethanol + Alkanes (Hexane or Heptane) | Liquid-Liquid Extraction | Demonstrated high selectivity in breaking the azeotrope. | researchgate.net |

| Aromatic Compounds (Benzene, Ethylbenzene) + Cycloalkanes | Liquid-Liquid Extraction | Proven to be an effective solvent based on solute distribution ratio and selectivity values. | researchgate.net |

| General Azeotropic Mixtures | Extractive Distillation / LLE | Low viscosity suggests suitability as a solvent for extraction processes. | acs.org |

The capture of carbon dioxide (CO₂) from flue gas and natural gas is a critical technology for mitigating greenhouse gas emissions. nih.govnih.gov Ionic liquids are considered promising absorbents due to their high CO₂ solubility and negligible vapor pressure. nih.govdiva-portal.org Research has been conducted to measure and correlate the solubility of CO₂ in [BMIM][MeSO4]. acs.orgresearchinschools.org

Studies comparing different ionic liquids have provided insights into the performance of [BMIM][MeSO4]. For instance, when comparing CO₂ solubility across imidazolium-based ionic liquids with the same cation, the anion has a significant effect. researchgate.net One study reported the order of CO₂ solubility as [Tf₂N]⁻ > [PF₆]⁻ > [BF₄]⁻ > [MeSO₄]⁻, indicating that [BMIM][MeSO4] has a more moderate absorption capacity compared to its counterparts with fluorinated anions. researchgate.net However, another study found that CO₂ solubilities in tributylmethylammonium (B1194469) methylsulfate (B1228091) and tributylmethylphosphonium methylsulfate were surprisingly higher than in their imidazolium analogue, [BMIM][MeSO4]. acs.org The solubility of CO₂ in [BMIM][MeSO4] has been measured up to approximately 10 MPa over a temperature range of 293.2 K to 413.1 K, with the data being used to determine Henry's constant for the system. acs.org This fundamental data is crucial for designing and evaluating CO₂ capture processes based on this ionic liquid.

The ability of this compound to dissolve a wide array of organic and inorganic materials makes it a valuable solvent for the extraction and purification of bioactive compounds from complex natural sources like biomass. chemimpex.com This application is central to biorefinery concepts, where biomass is fractionated into its valuable components. mdpi.comnih.gov

[BMIM][MeSO4] has been specifically studied for its effectiveness in fractionating lignocellulosic biomass. chemimpex.comnih.govmdpi.com For example, it has been used in the processing of brown algae (Fucus vesiculosus). mdpi.com While its effectiveness was found to be less than that of [BMIM][OAc] (acetate) or [BMIM][Cl] (chloride), it was still capable of extracting the polyphenolic component from the algae. mdpi.com Similarly, it has been applied in the characterization of lignins isolated from spruce wood. researchinschools.org The use of [BMIM][MeSO4] in these processes highlights its role not just as a "green solvent" but as an active medium that can facilitate the separation of valuable biopolymers like lignin and polysaccharides from their native matrix. chemimpex.comnih.govmdpi.com

Environmental Considerations and Sustainability Research for 1 Butyl 3 Methylimidazolium Methyl Sulfate

Research on the Environmental Footprint of Ionic Liquids in Industrial and Laboratory Settings

Ionic liquids are often termed "designer solvents," as their properties can be fine-tuned by modifying the cation and anion structure. However, this structural variability also means that their environmental impact can differ significantly. rsc.org The environmental footprint of an ionic liquid is not solely defined by its low volatility, which minimizes air pollution, but also encompasses its toxicity to aquatic and terrestrial organisms, its potential for bioaccumulation, and its biodegradability. nih.govresearchgate.net

Research indicates that the toxicity of imidazolium-based ionic liquids is often influenced by the length of the alkyl chain on the cation and the nature of the anion. nih.gov For instance, studies on 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) have shown that it can induce toxicological responses in rats and mice, with toxicity being a function of concentration. nih.govresearchgate.net The lowest-observed-effect level (LOEL) for [Bmim]Cl in mice was found to be 3 mg/mL in drinking water studies. nih.gov Similarly, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) has been shown to have toxic effects on the embryonic development of zebrafish, with a median lethal concentration (LC50) of 2,268.4 mg/L. elifesciences.orgresearchgate.net

While specific ecotoxicity data for 1-Butyl-3-methylimidazolium methyl sulfate (B86663) ([Bmim][MeSO4]) is less prevalent in publicly accessible literature, the general trends observed for other [Bmim]-based ILs provide a basis for preliminary assessment. The choice of the methyl sulfate anion, which is halogen-free, can be seen as an attempt to create a "greener" ionic liquid, avoiding the potential for the release of harmful substances like hydrogen fluoride (B91410) that can arise from some fluorine-containing anions. rsc.org

| Ionic Liquid | Test Organism | Endpoint | Observed Concentration/Dose | Source |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Rats (Fischer 344) | Oral Toxicity | Toxicological response is concentration-dependent | researchgate.net |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Mice (B6C3F1/N) | LOEL (Lowest-Observed-Effect Level) | 3 mg/mL in drinking water | nih.gov |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) | Zebrafish (Danio rerio) embryos | LC50 (Median Lethal Concentration) | 2,268.4 ± 100.90 mg/L | elifesciences.orgresearchgate.net |

Degradation Pathways and Fate of Imidazolium-Based Ionic Liquids in the Environment

The long-term environmental fate of ionic liquids is largely determined by their degradation pathways. For imidazolium-based ILs, research has explored both thermal and biological degradation.

Thermal stability is a key property for many industrial applications, but it can also imply persistence in the environment. Studies on the thermal stability of 1-butyl-3-methylimidazolium-based ILs have shown that significant decomposition occurs at temperatures above 200°C. researchgate.net However, prolonged heating even at more moderate temperatures, such as 150°C, can lead to the formation of various degradation products. mdpi.com A study comparing [Bmim]OAc, [Bmim]Cl, and [Bmim][MeSO4] found that [Bmim][MeSO4] demonstrated the highest thermal stability. mdpi.com The degradation of the 1-butyl-3-methylimidazolium cation at elevated temperatures can proceed through dealkylation, leading to the formation of volatile and non-volatile products. mdpi.comnih.gov For [Bmim][MeSO4], thermal treatment at 150°C resulted in trace amounts of 1-methyl-1-H-imidazole in the headspace, indicating a higher resistance to degradation compared to its acetate (B1210297) and chloride counterparts. mdpi.com

The degradation of the imidazolium (B1220033) ring itself is a critical step for complete mineralization. Some studies have investigated the use of advanced oxidation processes, such as Fenton-like systems, for the degradation of imidazolium-based ILs in water. nih.gov For [Bmim]Cl, this method has shown that hydroxyl radicals can attack the carbon atoms of the imidazolium ring, leading to its cleavage and the formation of intermediates like mono-, di-, or amino-carboxylic acids. nih.gov

| Ionic Liquid | Identified Degradation Products | Source |

|---|---|---|

| 1-Butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO4]) | 1-methyl-1-H-imidazole (trace amounts) | mdpi.com |

| 1-Butyl-3-methylimidazolium acetate ([Bmim]OAc) | Methanol (B129727), Methyl acetate, n-butanol, Butyl acetate, Alkyl-substituted imidazoles, N-alkylamides | mdpi.com |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Chloroalkanes, Methanol, Butanol, Alkyl-substituted imidazoles | mdpi.com |

Strategies for Recycling and Reusability of this compound in Sustainable Chemical Processes

The high cost of many ionic liquids necessitates their recycling and reuse to be economically and environmentally viable in industrial processes. Several strategies have been developed for the recovery of ionic liquids, including extraction, distillation, and membrane separation. orgsyn.org

For this compound, its application as a recyclable catalyst has been demonstrated. In the synthesis of bis(indolyl)methanes, [Bmim][MeSO4] was found to be an efficient catalyst that could be recycled and reused for up to three consecutive runs without a significant loss in activity. rsc.orgresearchgate.net This reusability is a key aspect of its sustainability in catalytic processes. rsc.orgresearchgate.net The recycling procedure in this context typically involves separation of the product from the ionic liquid, which can often be achieved by simple decantation or extraction with a suitable solvent, followed by drying of the ionic liquid for reuse. orgsyn.org

The catalytic efficiency of [Bmim][MeSO4] in this reaction was superior to other [Bmim]-based ionic liquids with different anions, highlighting the crucial role of the anion in the catalytic cycle. rsc.orgresearchgate.net The proposed mechanism suggests that the ionic liquid plays a dual activation role, facilitated by hydrogen bonding and electrostatic interactions involving both the cation and the anion. rsc.org

| Catalyst | Reaction | Recycling Method | Number of Cycles | Outcome | Source |

|---|---|---|---|---|---|

| This compound ([Bmim][MeSO4]) | Synthesis of bis(indolyl)methanes | Not explicitly detailed, but likely product extraction | 3 | Catalyst is recyclable for up to three consecutive uses | rsc.orgresearchgate.net |

常见问题

Q. What are the established protocols for synthesizing and purifying 1-Butyl-3-methylimidazolium methyl sulfate to achieve high purity for research applications?

Synthesis involves quaternization of 1-methylimidazole with butyl methyl sulfate, followed by anion exchange. Purification includes repeated washing with ethyl acetate and vacuum drying. Purity is assessed via HPLC (>98%) and NMR spectroscopy to confirm structure and remove impurities .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

¹H/¹³C NMR verifies cation-anion structure, while TGA and DSC quantify thermal stability (decomposition >300°C). Temperature-dependent viscosity and density are measured using calibrated viscometers and densitometers under inert atmospheres to prevent hygroscopic interference .

Q. How does temperature influence the physical properties (e.g., viscosity, density) of this compound?

Viscosity decreases exponentially with temperature, while density declines linearly. Experimental setups require temperature-controlled baths (±0.1°C) and inert conditions to ensure reproducibility, as detailed in studies spanning 293–353 K .

Advanced Questions

Q. What molecular dynamics (MD) simulation parameters are critical for studying the interaction of this compound with enzymes like Chloroproxidase?

Use all-atom force fields (e.g., OPLS-AA) with explicit solvent models. Analyze trajectories >100 ns to assess hydrogen bonding and conformational changes. Evidence shows sulfate anions modulate enzyme flexibility, requiring precise charge parameterization .

Q. How can researchers resolve discrepancies in reported solubility data of gases (e.g., CO₂) in this compound?

Discrepancies arise from measurement techniques (gravimetric vs. manometric) and moisture. Standardize protocols using ISO-compliant equipment, pre-dry ILs to <50 ppm water, and cross-validate with simulations, as in CO₂ solubility studies .

Q. What mechanistic insights explain the enhanced biomass dissolution capability of this compound compared to other ionic liquids?

The methyl sulfate anion’s moderate hydrogen bond basicity disrupts cellulose crystallinity without excessive viscosity. Principles from BMIM-Cl dissolution () apply: balance anion basicity and cation alkyl chain length for optimal solvation .

Q. How does this compound perform in biphasic catalytic systems for reactions like furfural production?

Its low miscibility with organic solvents (e.g., toluene) enables phase separation for efficient catalyst recovery. Optimize solvent pairs and IL concentration to enhance xylose conversion, as shown in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。